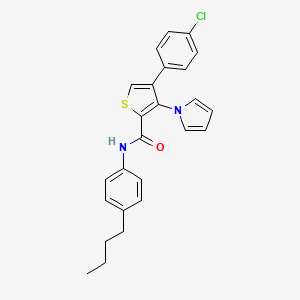![molecular formula C16H15N5O3 B14974000 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide CAS No. 883294-45-9](/img/structure/B14974000.png)
2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazole derivatives is through the reaction of sodium azide with nitriles under acidic conditions . The benzamide moiety can be introduced through a coupling reaction using appropriate amines and acid chlorides in the presence of coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazolium salts, while substitution reactions can yield a variety of functionalized benzamides .
科学研究应用
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide: Exhibits antimicrobial activity.
2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives: Known for their xanthine oxidase inhibitory potency.
Uniqueness
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and the tetrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
883294-45-9 |
|---|---|
分子式 |
C16H15N5O3 |
分子量 |
325.32 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-7-4-8-14(24-2)15(13)16(22)18-11-5-3-6-12(9-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI 键 |
VRVIHJUEWZIYSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
溶解度 |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


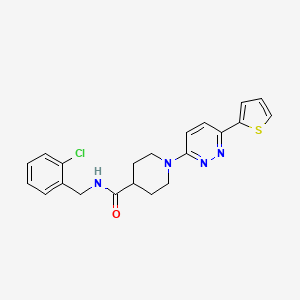
![N-(4-methylbenzyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14973922.png)
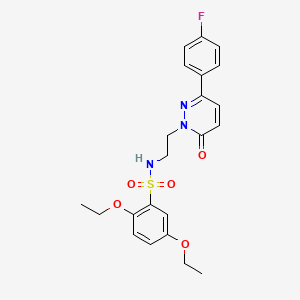
![N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B14973937.png)
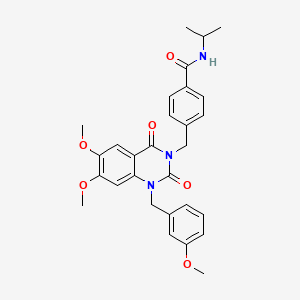
![N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B14973949.png)
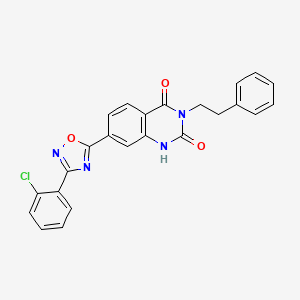
![2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide](/img/structure/B14973957.png)
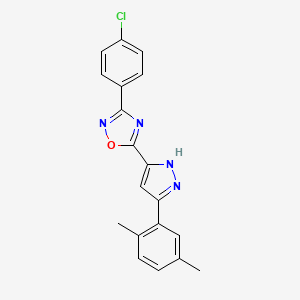
![2-(Thiophen-2-yl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B14973965.png)
![3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B14973970.png)
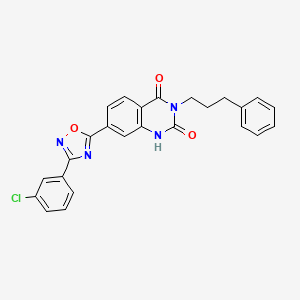
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973989.png)
